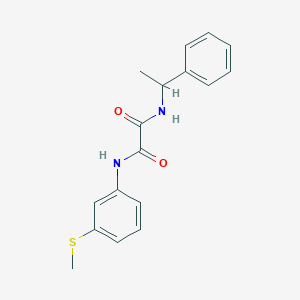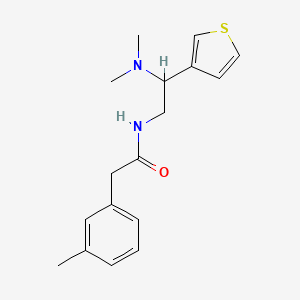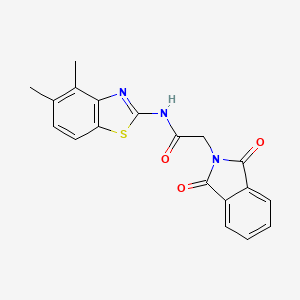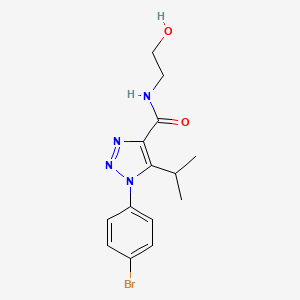![molecular formula C19H18N2O3 B2416135 3-{[(3-methylbutanoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one CAS No. 478261-18-6](/img/structure/B2416135.png)
3-{[(3-methylbutanoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-{[(3-methylbutanoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one” is a derivative of 2H-Indol-2-one, 1,3-dihydro-, also known as Oxindole . Oxindole is a bicyclic structure consisting of a benzene ring fused to 2-pyrrolidone . Substituted indolinones, like the one , are often referred to as ‘privileged structures’ due to their excellent binding affinity for many receptors .
Molecular Structure Analysis
The molecular structure of this compound is derived from 2H-Indol-2-one, 1,3-dihydro-, with additional functional groups attached . The IUPAC name for the base structure is 1,3-Dihydroindol-2-one .Aplicaciones Científicas De Investigación
Hepatic Protection and Antioxidant Properties
Indoles in Hepatic Protection Indoles, particularly Indole-3-Carbinol (I3C) and its derivatives, play a crucial role in liver health. These compounds are involved in various protective mechanisms against chronic liver diseases such as viral hepatitis, hepatic steatosis, hepatic cirrhosis, and hepatocellular carcinoma. They achieve these protective effects through multiple pathways, including regulation of transcription factors, alleviation of oxidative stress, modulation of enzymes involved in lipid metabolism, and immunomodulatory activities. I3C and its dimer Diindolylmethane (DIM) exhibit properties such as anti-fibrosis, anti-tumor, antioxidant, immunomodulatory, detoxification, and anti-inflammation effects on hepatic protection (Wang et al., 2016).
Chemopreventive Properties The chemopreventive properties of indole-3-carbinol (I3C) and diindolylmethane (DIM) have been acknowledged in their roles against carcinogenesis. They exhibit strong anti-cancer effects against hormone-responsive cancers like breast, prostate, and ovarian cancers. The analogs of I3C have been designed to enhance efficacy and oral bioavailability, with patents filed for their therapeutic activities against various conditions like endometriosis, cervical dysplasia, and mastalgia. Likewise, DIM and its derivatives are patented for their therapeutic potential in treating and preventing conditions like leiomyomas, HPV infection, respiratory syncytial virus, and atherosclerosis (Acharya et al., 2010).
Antioxidant Capacity and Reaction Pathways
ABTS/PP Decolorization Assay The ABTS/PP decolorization assay is used to measure antioxidant capacity. This review discusses the reaction pathways underlying this assay. It is noted that some antioxidants can form coupling adducts with ABTS•+, whereas others undergo oxidation without coupling. These reactions play a significant role in the total antioxidant capacity of compounds. However, specific reactions like coupling might introduce bias in comparing antioxidants, even though ABTS-based assays are still recommended for tracking changes in the same antioxidant system during storage and processing (Ilyasov et al., 2020).
Propiedades
IUPAC Name |
[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 3-methylbutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-13(2)12-17(22)24-20-18-15-10-6-7-11-16(15)21(19(18)23)14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3/b20-18- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMBXMNVAVLQON-ZZEZOPTASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)ON=C1C2=CC=CC=C2N(C1=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)O/N=C\1/C2=CC=CC=C2N(C1=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2416058.png)
![benzyl N-{[3-(piperidin-4-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate dihydrochloride](/img/structure/B2416059.png)



![N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2416063.png)

![7-(2,4-dimethylphenyl)-3-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2416065.png)

![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-methylthiophene-2-carboxamide](/img/structure/B2416069.png)

![N-cyclopentyl-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2416073.png)
